

Check Availability & Pricing

# Sevabertinib: A Targeted Approach for HER2 Activating Mutations

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2) activating mutations are established oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other solid tumors, representing a critical therapeutic target. **Sevabertinib** (formerly BAY 2927088), an oral, reversible tyrosine kinase inhibitor (TKI), has emerged as a promising agent that potently and selectively inhibits mutant HER2. This document provides a comprehensive technical overview of **sevabertinib**, detailing its mechanism of action, preclinical evidence, and clinical trial data, with a focus on its role in targeting HER2 activating mutations.

# Introduction: The Challenge of HER2 Activating Mutations

Activating mutations in the ERBB2 gene, which encodes the HER2 protein, are found in approximately 2-4% of patients with NSCLC.[1][2] These mutations, most commonly insertions in exon 20, lead to constitutive activation of the HER2 receptor tyrosine kinase, driving downstream signaling pathways that promote cell proliferation, survival, and migration.[3] Historically, tumors harboring these mutations have been associated with a poor prognosis and limited therapeutic options.[4] While antibody-drug conjugates have shown efficacy, the development of potent and selective small molecule inhibitors remains an area of significant interest.[4]



#### **Sevabertinib: Mechanism of Action**

**Sevabertinib** is a potent, oral, reversible tyrosine kinase inhibitor that selectively targets activating mutations in HER2.[5][6] It also exhibits inhibitory activity against epidermal growth factor receptor (EGFR) mutations while largely sparing wild-type EGFR, which is intended to limit off-target toxicities.[7][8] By binding to the ATP-binding pocket of the HER2 kinase domain, **sevabertinib** blocks its autophosphorylation and the subsequent activation of downstream signaling cascades.[9][10] Preclinical studies have demonstrated that this inhibition leads to the suppression of the MAPK/PI3K-AKT signaling pathways, which are critical for tumor cell growth and survival.[3][9]

### **Signaling Pathway**

The following diagram illustrates the proposed mechanism of action of **sevabertinib** in a HER2-mutant cancer cell.



#### Sevabertinib Mechanism of Action in HER2-Mutant Cells



Click to download full resolution via product page



Caption: **Sevabertinib** inhibits mutant HER2, blocking downstream PI3K/AKT and MAPK pathways.

#### **Preclinical Evidence**

The anti-tumor activity of **sevabertinib** has been demonstrated in a range of preclinical models harboring HER2 activating mutations.

#### In Vitro Studies

**Sevabertinib** has shown potent inhibitory activity against various HER2-mutant cancer cell lines. Key quantitative data from these studies are summarized below.

| Cell Line / Target | HER2 Alteration                        | IC50 (nM)         | Reference(s) |
|--------------------|----------------------------------------|-------------------|--------------|
| Wild-type HER2     | N/A                                    | <0.5              | [5][11]      |
| HER2 A775insYVMA   | Exon 20 Insertion                      | <0.5              | [5][11]      |
| HER4               | N/A                                    | 13.9              | [5][11]      |
| NCI-H1781          | Exon 20 Insertion<br>(A775insV, G776C) | 19.7              | [5]          |
| NCI-H2170          | Wild-type ERBB2<br>Amplification       | 16.7              | [5]          |
| Ba/F3 cells        | HER2 Exon 20<br>Insertions             | Potent Inhibition | [5]          |
| Ba/F3 cells        | Activating HER2 Point<br>Mutations     | Potent Inhibition | [5]          |

### **In Vivo Studies**

The efficacy of **sevabertinib** has been evaluated in xenograft models of NSCLC with HER2 activating mutations.



| Model Type                                               | Cancer<br>Type | HER2<br>Alteration   | Treatment                                       | Outcome                                                                           | Reference(s |
|----------------------------------------------------------|----------------|----------------------|-------------------------------------------------|-----------------------------------------------------------------------------------|-------------|
| Patient-<br>Derived<br>Xenograft<br>(PDX) - CTG-<br>2543 | NSCLC          | A775insYVM<br>A      | 10, 25, 50<br>mg/kg, p.o.,<br>QD                | T/C ratios of<br>0.22, 0.12,<br>and 0.06,<br>respectively.<br>Well-<br>tolerated. | [4][5]      |
| Cell Line-<br>Derived<br>Xenograft -<br>NCI-H1781        | NSCLC          | Exon 20<br>Insertion | 5 mg/kg, p.o.,<br>BID; 10<br>mg/kg, p.o.,<br>QD | Demonstrate<br>d anti-tumor<br>efficacy.                                          | [5]         |

## **Clinical Development: The SOHO-01 Trial**

The primary evidence for the clinical utility of **sevabertinib** comes from the Phase 1/2 SOHO-01 trial (NCT05099172), an open-label, multicenter, multicohort study that evaluated **sevabertinib** in patients with locally advanced or metastatic NSCLC harboring HER2 mutations.[10][12]

### **Study Design and Patient Population**

The SOHO-01 trial enrolled adult patients with histologically or cytologically confirmed locally advanced or metastatic NSCLC with activating HER2 mutations.[4] Patients were stratified into cohorts based on their prior treatment history.[10][12] The recommended Phase 2 dose of **sevabertinib** was established at 20 mg administered orally twice daily.[2]

## **Experimental Workflow: Patient Selection**





Click to download full resolution via product page

Caption: Workflow for identifying patients with HER2 mutations for the SOHO-01 trial.

#### **Efficacy Results**

**Sevabertinib** demonstrated significant anti-tumor activity across different patient populations in the SOHO-01 trial. The results led to the accelerated approval of **sevabertinib** by the U.S.



Food and Drug Administration (FDA) for adult patients with locally advanced or metastatic non-squamous NSCLC with HER2 tyrosine kinase domain (TKD) activating mutations who have received prior systemic therapy.[13]

| Patient<br>Cohort                                                     | N  | Objective<br>Response<br>Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progressio n-Free Survival (PFS) (months) | Reference(s |
|-----------------------------------------------------------------------|----|-------------------------------------|--------------------------------------------|--------------------------------------------------|-------------|
| Previously treated, HER2- targeted therapy-naïve (Cohort D)           | 81 | 64%                                 | 9.2                                        | 8.3                                              | [10][12]    |
| Previously<br>treated with<br>HER2-<br>directed<br>ADCs<br>(Cohort E) | 55 | 38%                                 | 8.5                                        | 5.5                                              | [10][12]    |
| Treatment-<br>naïve (Cohort<br>F)                                     | 73 | 71%                                 | 11.0                                       | Data<br>immature                                 | [10][12]    |
| HER2 YVMA insertion subgroup                                          | -  | 78%                                 | -                                          | 12.2                                             | [4]         |

### **Safety and Tolerability**

**Sevabertinib** has a manageable safety profile. The most common treatment-related adverse events (TRAEs) were diarrhea and rash, which were mostly grade 1-2.[14][15] Notably, no



cases of drug-related interstitial lung disease (ILD) were reported in the SOHO-01 trial, a significant concern with other HER2-targeted therapies.[4][15]

### **Experimental Protocols**

This section provides an overview of the likely methodologies employed in the preclinical and clinical evaluation of **sevabertinib**.

# In Vitro Cell Proliferation Assay (Representative Protocol)

- Cell Culture: HER2-mutant and wild-type cancer cell lines (e.g., NCI-H1781, NCI-H2170) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Drug Treatment: Cells are treated with a serial dilution of sevabertinib or vehicle control (DMSO) for 72 hours.
- Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescent assay like CellTiter-Glo.
- Data Analysis: The absorbance or luminescence data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

# Western Blot Analysis of HER2 Signaling (Representative Protocol)

- Cell Lysis: HER2-mutant cells are treated with **sevabertinib** or vehicle control for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.



- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of HER2, AKT, and ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.
- Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

#### In Vivo Xenograft Study (Representative Protocol)

- Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.
- Tumor Implantation: HER2-mutant cancer cells (e.g., NCI-H1781) or patient-derived tumor fragments (for PDX models) are subcutaneously implanted into the flanks of the mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
- Drug Administration: Sevabertinib is administered orally at specified doses and schedules.
   The vehicle control is administered to the control group.
- Efficacy Evaluation: Tumor volume and body weight are measured regularly. The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated.

### **HER2 Mutation Detection in Clinical Samples**

Patient eligibility for the SOHO-01 trial was determined by the presence of activating HER2 mutations in tumor tissue or plasma.[13] This was performed using an FDA-approved companion diagnostic, the Oncomine Dx Target Test.[13][16] This next-generation sequencing (NGS)-based assay uses amplicon-based enrichment to detect single nucleotide variants, insertions, and deletions in the ERBB2 gene from formalin-fixed, paraffin-embedded (FFPE) tumor samples.[1]

#### Conclusion

**Sevabertinib** is a potent and selective oral TKI that has demonstrated significant and durable anti-tumor activity in patients with NSCLC harboring HER2 activating mutations. Its manageable safety profile, particularly the lack of drug-related ILD, positions it as a valuable



therapeutic option in this patient population. Ongoing clinical trials will further define its role in the treatment of HER2-mutant cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bayer.com [bayer.com]
- 7. Analytical and Clinical Validation of the Oncomine Dx Target Test to Assess HER2
   Mutation Status in Tumor Tissue Samples From Patients With Non-Small Cell Lung Cancer
   Treated With Trastuzumab Deruxtecan in the DESTINY-Lung01 and DESTINY-Lung02
   Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. News | Meyerson Lab at Dana-Farber Cancer Institute [labs.dana-farber.org]
- 9. medkoo.com [medkoo.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Sevabertinib in Advanced HER2-Mutant Non-Small-Cell Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. FDA Approves Thermo Fisher's Companion Diagnostic for HER2-Mutated NSCLC Treatment | Lab Manager [labmanager.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Sevabertinib: A Targeted Approach for HER2 Activating Mutations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611537#sevabertinib-s-role-in-targeting-her2-activating-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com